

19-Epi-scholaricine: A Preliminary Safety and Toxicological Profile

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Compound of Interest

Compound Name: 19-Epi-scholaricine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

19-Epi-scholaricine is a prominent indole alkaloid isolated from the leaves of *Alstonia scholaris*, a plant with a history of use in traditional medicine for respiratory ailments. As a major constituent of the total alkaloids extract, which is under investigation as a botanical drug, understanding the specific safety and toxicological profile of **19-Epi-scholaricine** is crucial for its potential development as a therapeutic agent. This document provides a comprehensive summary of the currently available preliminary safety and toxicological data on **19-Epi-scholaricine**, with a focus on acute toxicity, genotoxicity, and cytotoxicity. The information herein is intended to guide further non-clinical and clinical development.

Acute Oral Toxicity

The acute oral toxicity of **19-Epi-scholaricine** has been evaluated in mice. In a study comparing the acute toxicity of five major indole alkaloids from *Alstonia scholaris*, **19-Epi-scholaricine** demonstrated a significantly lower toxicity profile compared to its isomer, scholaricine.

Quantitative Acute Toxicity Data

Compound	Species	Sex	Route of Administration	Parameter	Value	Observations
19-Epi-scholaricine	Mouse	M/F	Oral	MTD	2.0 g/kg bw	No mortality or behavioral changes. Reduced activity observed, with recovery within 4 hours.[1]
Scholaricine	Mouse	M/F	Oral	MTD	< 0.75 g/kg bw	Reduced activity, shortness of breath, unsteady gait, tremors, convulsions, and death.[1]
Total Alkaloids (TA)	Mouse	M/F	Oral	LD ₅₀	5.48 g/kg bw	Prone position, shortness of breath, wheezing, and convulsion at higher doses.[1][2][3]

MTD: Maximum Tolerated Dose; LD₅₀: Median Lethal Dose

Experimental Protocol: Acute Oral Toxicity in Mice

The acute toxicity of **19-Epi-scholaricine** was determined as part of a larger study on the indole alkaloids from *Alstonia scholaris* leaves.^[1]

- **Test Animals:** Institute of Cancer Research (ICR) mice (18–20 g) were used. Animals were acclimatized for 7 days with free access to a standard diet and water. A 10-12 hour fasting period was implemented before administration.
- **Administration:** **19-Epi-scholaricine** was administered orally to mice at a dose of 2.0 g/kg body weight.
- **Observation:** The animals were observed continuously for the first 4 hours post-administration and then daily for a total of 14 days.
- **Parameters Assessed:** Observations included changes in behavior, signs of toxicity (e.g., shortness of breath, unsteady gait, convulsions), and mortality.
- **Results:** In the group administered **19-Epi-scholaricine** at 2.0 g/kg bw, no mortality or overt signs of toxicity were observed. A temporary reduction in activity was noted, with the animals returning to normal within 4 hours. This dose was consequently determined to be the Maximum Tolerated Dose (MTD).^[1]

In Vitro Toxicology

Direct studies on the cytotoxicity and genotoxicity of isolated **19-Epi-scholaricine** are limited. The available data is primarily from studies on the total indole alkaloid extract of *Alstonia scholaris* (IAAS), where **19-Epi-scholaricine** is a major component.

Cytotoxicity

The cytotoxic potential of *Alstonia scholaris* extracts has been evaluated against various cell lines. The total alkaloid fraction has demonstrated anti-proliferative activity against human lung cancer A549 cells.

Extract/Fraction	Cell Line	Parameter	Value
Total Alkaloids	A549 (Human Lung Carcinoma)	IC ₅₀	14.4 µg/mL
Triterpenes	A549 (Human Lung Carcinoma)	IC ₅₀	9.3 µg/mL
Chloroform Fraction (Bark)	HeLa (Human Cervical Cancer)	IC ₅₀	125.06 µg/mL
Chloroform Fraction (Bark)	Vero (Normal Monkey Kidney)	IC ₅₀	396.24 µg/mL

IC₅₀: Half-maximal Inhibitory Concentration

It is important to note that these values represent the activity of a complex mixture and not of **19-Epi-scholaricine** alone.

Genotoxicity

The genotoxic potential of the total indole alkaloids extract from *Alstonia scholaris* (IAAS) has been assessed through a battery of standard assays.

Assay	Test System	Metabolic Activation	Concentration/ Dose	Result
Bacterial Reverse Mutation (Ames) Test	S. typhimurium & E. coli	With and without S9	Up to 500 μ g/plate	Non-mutagenic[1][4]
In Vitro Mammalian Chromosomal Aberration	Chinese Hamster Lung (CHL) cells	With and without S9	Up to 710 μ g/mL	Non-clastogenic[1][4]
In Vivo Mammalian Erythrocyte Micronucleus Test	Mouse bone marrow	N/A	Up to 800 mg/kg bw (oral)	No increase in micronuclei[1][4]

These results indicate that the total alkaloid extract from *Alstonia scholaris* is not genotoxic under the tested conditions.[1][4] While this suggests a low likelihood of genotoxicity for its major components, dedicated studies on isolated **19-Epi-scholaricine** are required for a definitive conclusion.

Experimental Protocol: Genotoxicity Assays

The genotoxicity of the Indole Alkaloids Extract from *Alstonia scholaris* (IAAS) was evaluated according to established guidelines.[4]

- **Ames Test:** The assay was performed with *Salmonella typhimurium* strains TA98, TA100, TA1535, TA1537 and *Escherichia coli* strain WP2uvrA. The extract was tested at various concentrations up to 500 μ g/plate, both with and without metabolic activation using a rat liver S9 fraction.
- **Chromosomal Aberration Test:** Chinese Hamster Lung (CHL) cells were exposed to the extract at concentrations up to 710 μ g/mL, with and without S9 metabolic activation. Metaphase chromosomes were analyzed for structural aberrations.

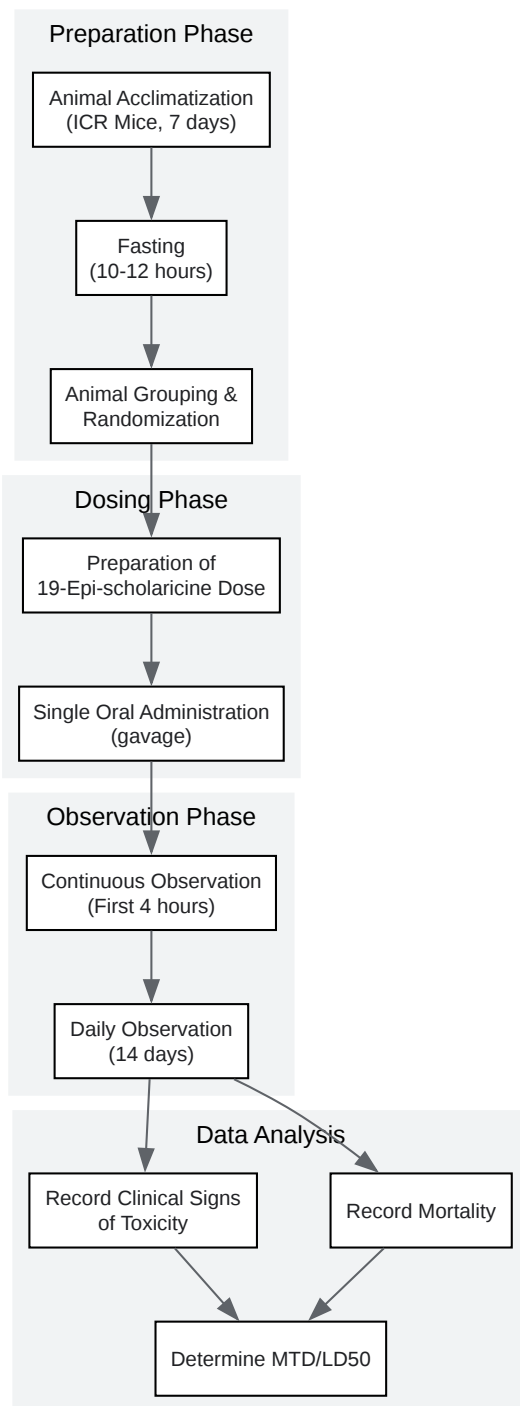
- **Micronucleus Test:** Mice were orally administered the extract at doses up to 800 mg/kg body weight. Bone marrow cells were collected at 24 and 48 hours post-administration and analyzed for the presence of micronucleated polychromatic erythrocytes.

Signaling Pathways

While the toxicological mechanisms of **19-Epi-scholaricine** are not well-defined, some research into its therapeutic effects provides insight into its potential biological targets. In a study on a mouse model of chronic glomerulonephritis, a combination of vallesamine and **19-Epi-scholaricine** was found to exert protective effects by modulating key proteins within the PI3K-Akt signaling pathway.

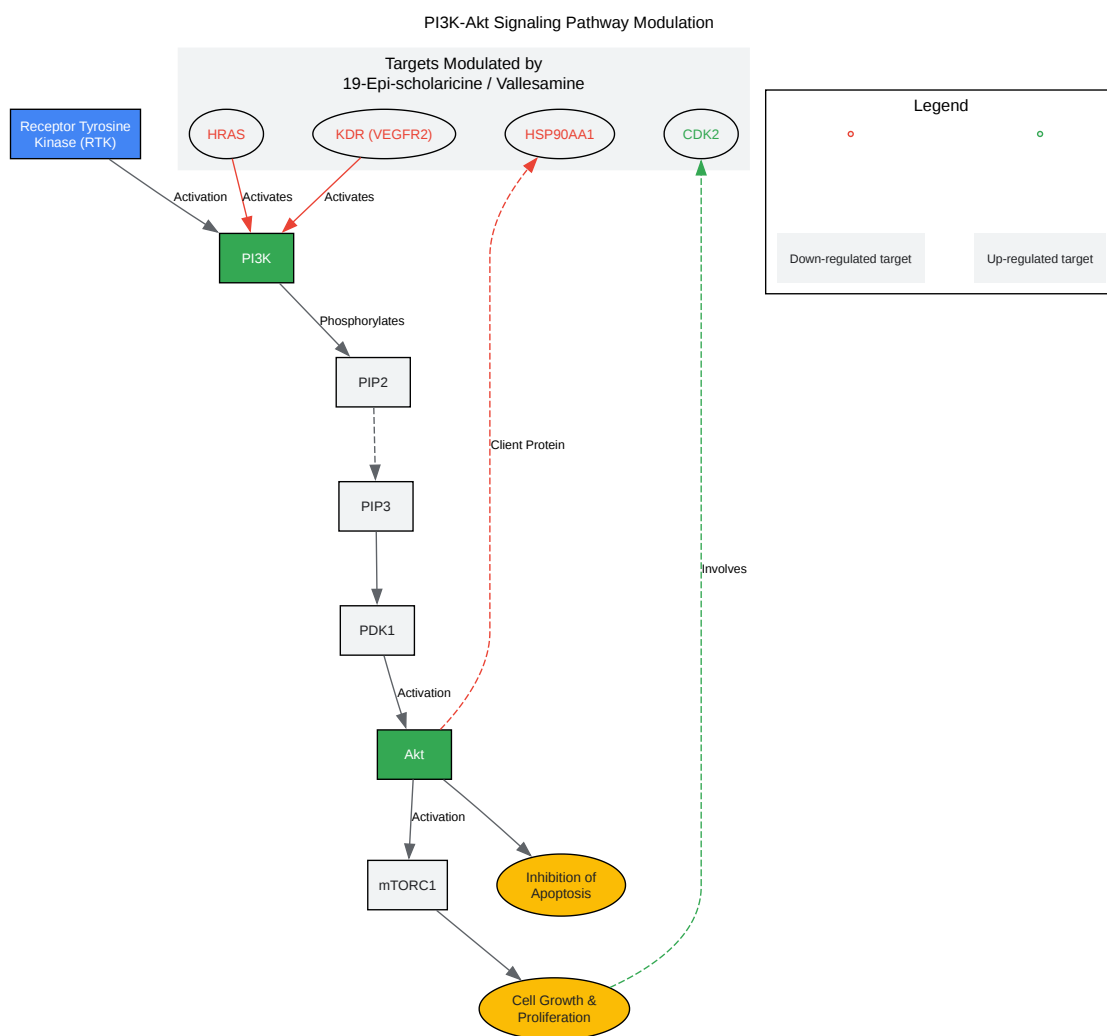
Below is a diagram representing the general workflow for evaluating the in vivo acute oral toxicity of a substance like **19-Epi-scholaricine**.

Experimental Workflow for Acute Oral Toxicity Study

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Caption: Workflow for an in vivo acute oral toxicity study.

The following diagram illustrates a simplified representation of the PI3K-Akt signaling pathway and highlights the proteins reportedly modulated by **19-Epi-scholaricine** in a therapeutic context.



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Caption: PI3K-Akt pathway with targets modulated by **19-Epi-scholaricine**.

Conclusion

The preliminary toxicological data for **19-Epi-scholaricine** suggests a favorable acute safety profile, particularly when compared to its isomer, scholaricine. Its Maximum Tolerated Dose in mice is high (2.0 g/kg bw), indicating low acute toxicity via the oral route.^[1] Furthermore, the total alkaloid extract, of which **19-Epi-scholaricine** is a major part, has been shown to be non-genotoxic in a standard battery of tests.^{[1][4]}

However, there is a clear data gap regarding the in vitro cytotoxicity and genotoxicity of the isolated compound. Future studies should focus on determining the IC₅₀ values of pure **19-Epi-scholaricine** on various cancer and non-cancer cell lines and confirming its non-genotoxic status through dedicated assays. Additionally, further investigation into the specific molecular pathways modulated by **19-Epi-scholaricine** is warranted to better understand its mechanism of action and potential off-target effects. This will be essential for a comprehensive risk assessment and to support its continued development as a potential therapeutic agent.

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